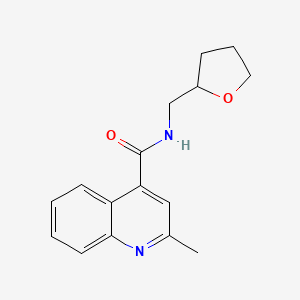
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the quinoline family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide typically involves the reaction of 2-methylquinoline with oxolan-2-ylmethylamine under specific conditions. One common method involves the use of a strong acid catalyst in a flow reactor . Another approach includes the reaction of 2-(N-tosylamido)benzothioates with activated alkynes in the presence of triphenylphosphine (PPh3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies, such as the use of metal-catalyzed reactions or green chemistry protocols. These methods aim to produce high yields of pure this compound while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) in acetic acid.
Reduction: Reduction reactions may involve the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the quinoline ring, often facilitated by catalysts such as palladium (Pd) or copper (Cu).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd), copper (Cu), triphenylphosphine (PPh3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Applications De Recherche Scientifique
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with viral replication processes. In cancer research, it has been shown to inhibit tyrosine kinases and other signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolone-3-Carboxamides: These compounds share a similar quinoline scaffold and have been explored for their therapeutic potential.
Fluoroquinolones: A class of synthetic antibiotics with a quinoline core, known for their broad-spectrum antibacterial activity.
Uniqueness
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its oxolan-2-ylmethyl group differentiates it from other quinoline derivatives, potentially leading to novel applications and mechanisms of action.
Propriétés
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(19)17-10-12-5-4-8-20-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFLDUFCQOVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7484495.png)
![Ethyl 2-[[3-[(4-ethoxyphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7484501.png)
![Ethyl 4-[4-[[4-(cyclopropanecarbonylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7484503.png)
![N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7484509.png)
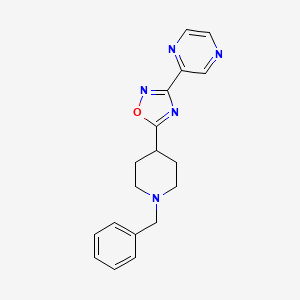
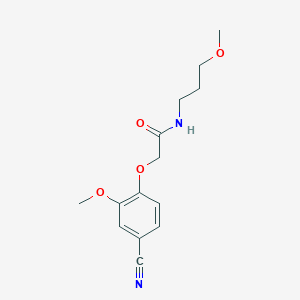
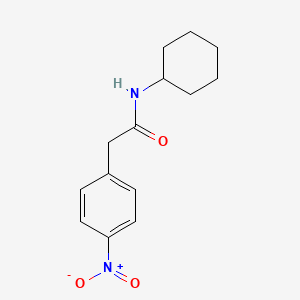
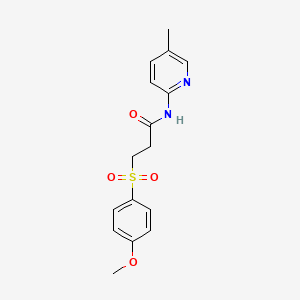
![N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7484567.png)
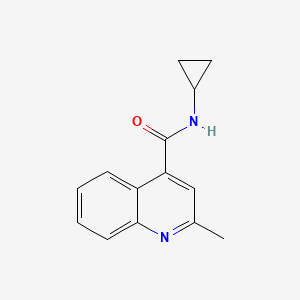
![[2-oxo-2-(propylamino)ethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7484577.png)
![1H-indazol-3-yl-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7484583.png)
![N-cyclooctyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7484591.png)
